

Application Notes and Protocols: Synthesis and Purification of BKI-1369

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Compound of Interest

Compound Name:	BKI-1369
Cat. No.:	B10824509

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These application notes provide a comprehensive overview of the synthesis and purification methods for **BKI-1369**, a potent bumped kinase inhibitor targeting calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites. The protocols and data presented are compiled from published literature to support research and development efforts in parasitology and medicinal chemistry.

Introduction

BKI-1369 is a small molecule inhibitor that shows significant efficacy against several apicomplexan parasites, including *Cystoisospora suis*, *Cryptosporidium hominis*, and *Toxoplasma gondii*.^{[1][2][3]} Its mechanism of action involves the selective inhibition of parasite CDPK1, a key enzyme regulating essential processes such as parasite motility, host cell invasion, and replication.^{[1][4]} The selectivity of **BKI-1369** for the parasite kinase over mammalian kinases makes it a promising candidate for therapeutic development.

Data Summary

The following tables summarize key quantitative data for **BKI-1369** and its metabolites.

Table 1: **BKI-1369** and Metabolites Purity and Identification

Compound	Purity	Analytical Method
BKI-1369	>95% - >98%	High-Performance Liquid Chromatography (HPLC)
BKI-1318 (Metabolite 1)	>95%	High-Performance Liquid Chromatography (HPLC)
BKI-1817 (Metabolite 2)	>95%	High-Performance Liquid Chromatography (HPLC), 1H NMR, Mass Spectrometry (MS)

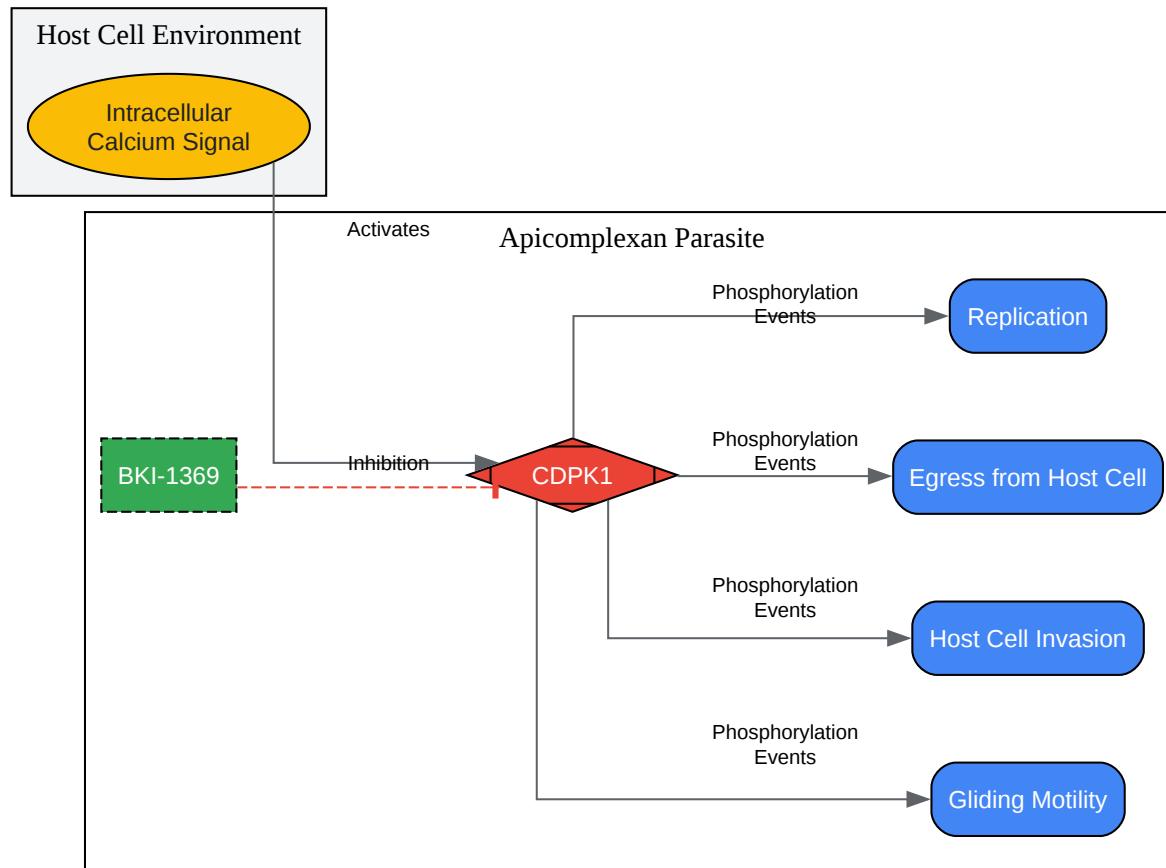
Data compiled from multiple sources indicating synthesis by VAS Bio, Hyderabad, India.

Table 2: In Vitro Efficacy of **BKI-1369**

Parameter	Organism	Value
IC50	Cystoisospora suis (merozoite proliferation)	40 nM
IC95	Cystoisospora suis (merozoite proliferation)	200 nM
IC50	Theileria equi	Similar to or lower potency than BKI-1294

Signaling Pathway of BKI-1369 Target

BKI-1369 targets the Calcium-Dependent Protein Kinase 1 (CDPK1) signaling pathway in apicomplexan parasites. This pathway is crucial for the parasite's lifecycle, regulating key events required for its survival and propagation.

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Caption: **BKI-1369** inhibits CDPK1, blocking downstream signaling essential for parasite functions.

Experimental Protocols

The synthesis of **BKI-1369** has been reported by Johnson et al. (2012) and Vidadala et al. (2016). While the detailed step-by-step procedures are contained within those publications, the general workflow is outlined below.

Protocol 1: Synthesis of BKI-1369 (General Scheme)

This protocol provides a generalized workflow for the synthesis of **BKI-1369** based on referenced literature. For specific reaction conditions, reagent quantities, and work-up procedures, it is essential to consult the primary literature.

Materials:

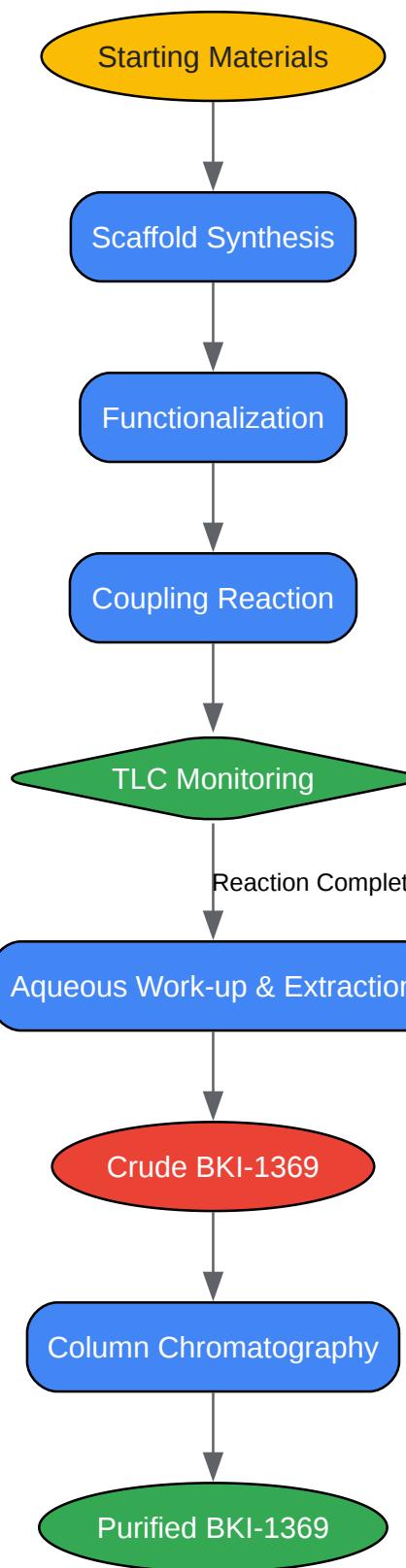
- Starting materials and reagents as described by Johnson et al. (2012) and Vidadala et al. (2016).
- Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)
- Reaction flasks and glassware
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) plates
- Silica gel for column chromatography

Procedure:

- Scaffold Synthesis: Synthesize the core pyrazolopyrimidine scaffold. This typically involves the condensation of a hydrazine derivative with a β -ketoester or equivalent.
- Functionalization (Introduction of the "Bump"): Introduce the "bump" group at the N-1 position of the pyrazolopyrimidine core. This is a key feature of bumped kinase inhibitors.
- Coupling Reaction: Couple the functionalized scaffold with the appropriate side chains at the C-3 and C-5 positions. This is often achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Reaction Monitoring: Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) to ensure completion.
- Work-up and Isolation: Upon reaction completion, perform an appropriate aqueous work-up to remove inorganic byproducts. The crude product is then isolated by extraction with a

suitable organic solvent.

- Purification: Purify the crude product using silica gel column chromatography.



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Caption: A generalized workflow for the multi-step synthesis of **BKI-1369**.

Protocol 2: Purification of **BKI-1369** by HPLC

High-Performance Liquid Chromatography (HPLC) is used to achieve the high purity (>95-98%) required for in vitro and in vivo studies.

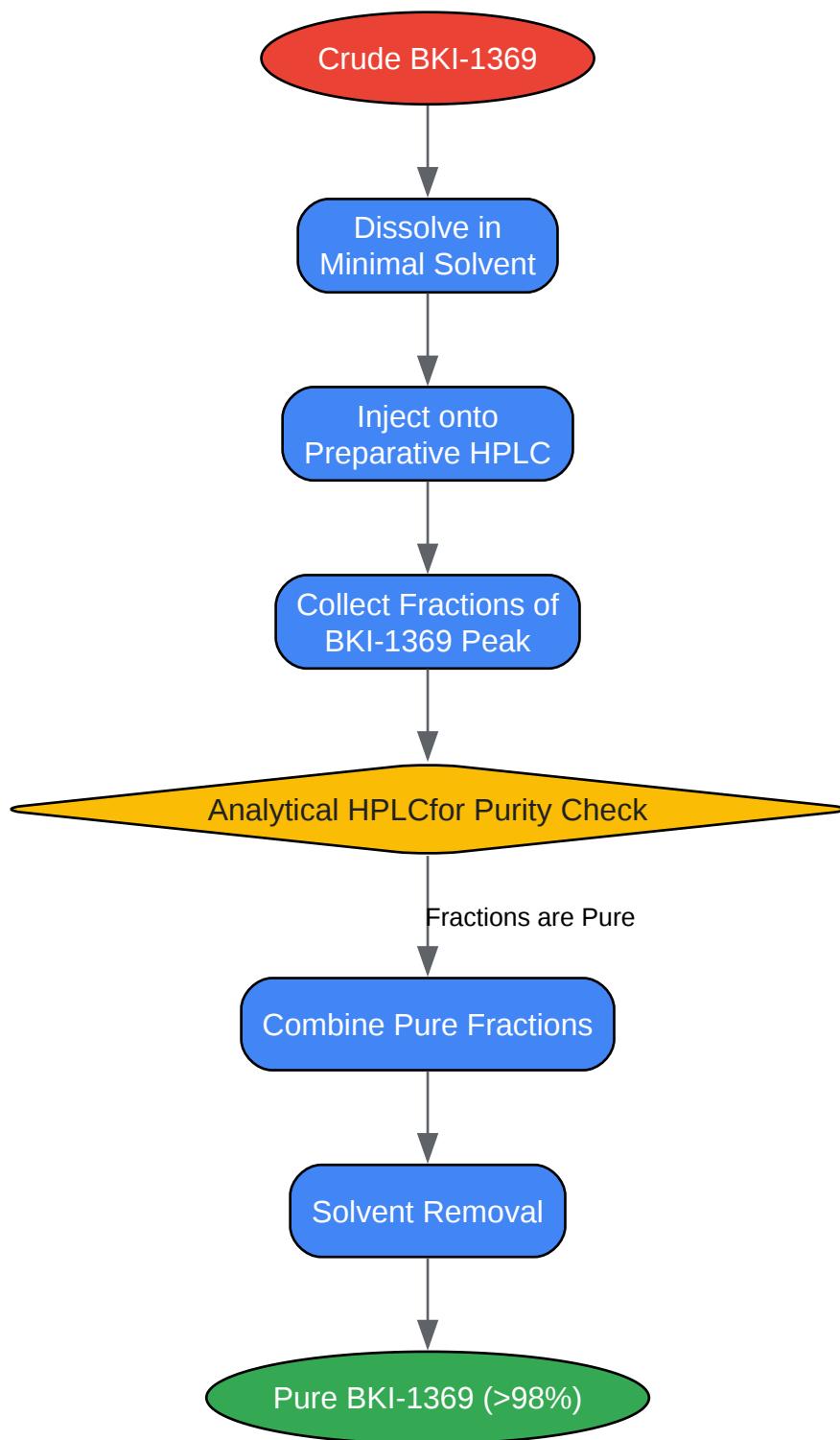
Materials and Equipment:

- Crude or semi-purified **BKI-1369**
- HPLC-grade solvents (e.g., Acetonitrile, Water)
- Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
- Preparative HPLC system with a suitable column (e.g., C18)
- Fraction collector
- Rotary evaporator or lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude or semi-purified **BKI-1369** in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
- HPLC System Setup:
 - Equilibrate the preparative HPLC column with the initial mobile phase conditions (a mixture of water and acetonitrile, often with 0.1% TFA).
 - Set up a gradient elution method to separate **BKI-1369** from impurities. A typical gradient might run from a lower to a higher percentage of acetonitrile over a set time.
- Injection and Fraction Collection:
 - Inject the dissolved sample onto the HPLC column.

- Monitor the elution profile using a UV detector at an appropriate wavelength.
- Collect fractions corresponding to the main peak of **BKI-1369**.
- Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
- Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or by lyophilization to obtain the final purified **BKI-1369** product.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.



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Caption: The purification workflow for obtaining high-purity **BKI-1369** using HPLC.

Conclusion

The synthesis and purification of **BKI-1369** are critical for advancing research into its therapeutic potential against apicomplexan parasites. The protocols outlined here, based on existing literature, provide a framework for obtaining high-purity **BKI-1369** for experimental studies. Researchers should refer to the cited primary literature for detailed experimental conditions.

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